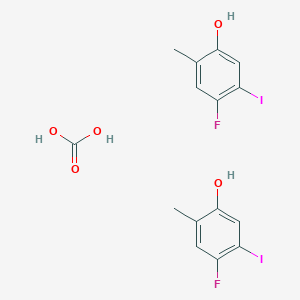
Carbonic acid--4-fluoro-5-iodo-2-methylphenol (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid–4-fluoro-5-iodo-2-methylphenol (1/2) is a complex organic compound characterized by the presence of fluorine, iodine, and a methyl group attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid–4-fluoro-5-iodo-2-methylphenol typically involves multi-step organic reactions. One common method includes the iodination of 2-methylphenol followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of automated systems ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid–4-fluoro-5-iodo-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Halogen substitution reactions are common, where the fluorine or iodine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as N-bromosuccinimide. The reactions typically occur under controlled temperatures and pH conditions to optimize the yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated phenols .
Scientific Research Applications
Carbonic acid–4-fluoro-5-iodo-2-methylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which carbonic acid–4-fluoro-5-iodo-2-methylphenol exerts its effects involves interactions with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: Lacks the iodine atom, resulting in different chemical properties.
5-Iodo-2-methylphenol: Lacks the fluorine atom, affecting its reactivity and applications.
2-Methylphenol: The simplest form, without any halogen substitutions.
Uniqueness
Carbonic acid–4-fluoro-5-iodo-2-methylphenol is unique due to the simultaneous presence of both fluorine and iodine atoms on the phenolic ring. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
900175-52-2 |
|---|---|
Molecular Formula |
C15H14F2I2O5 |
Molecular Weight |
566.07 g/mol |
IUPAC Name |
carbonic acid;4-fluoro-5-iodo-2-methylphenol |
InChI |
InChI=1S/2C7H6FIO.CH2O3/c2*1-4-2-5(8)6(9)3-7(4)10;2-1(3)4/h2*2-3,10H,1H3;(H2,2,3,4) |
InChI Key |
GEAHYCBIQWAJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)I)F.CC1=CC(=C(C=C1O)I)F.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















